![molecular formula C16H26OSi B15159830 Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- CAS No. 653604-00-3](/img/structure/B15159830.png)
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is a chemical compound with the molecular formula C16H26OSi and a molecular weight of 262.46 g/mol . It is known for its unique structure, which includes a silane group bonded to a 2-phenylcyclopropylmethoxy moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylcyclopropylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds, enhancing the adhesion between different materials.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality in biological systems.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of materials .
Comparaison Avec Des Composés Similaires
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- can be compared with other silane coupling agents such as:
Glycidoxypropyl trimethoxysilane (KH-560): Known for its use in surface modification and polymer composites.
Aminopropyltriethoxysilane: Commonly used in the modification of surfaces for improved adhesion and compatibility.
Vinyltrimethoxysilane: Utilized in the production of cross-linked polymers and coatings.
Each of these compounds has unique properties and applications, but Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- stands out due to its specific structure and the resulting chemical properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
653604-00-3 |
|---|---|
Formule moléculaire |
C16H26OSi |
Poids moléculaire |
262.46 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[(2-phenylcyclopropyl)methoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-16(2,3)18(4,5)17-12-14-11-15(14)13-9-7-6-8-10-13/h6-10,14-15H,11-12H2,1-5H3 |
Clé InChI |
BBUMOMLUNKHDCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


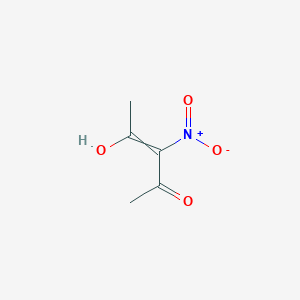
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
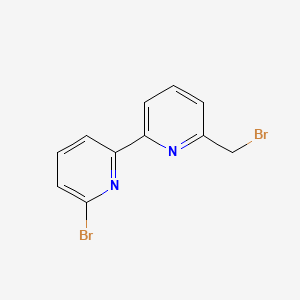

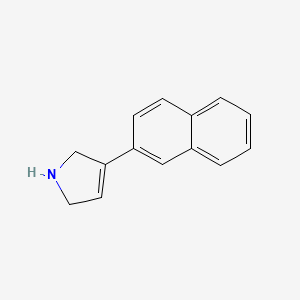
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
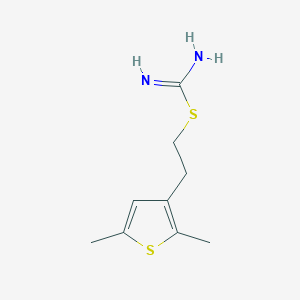

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
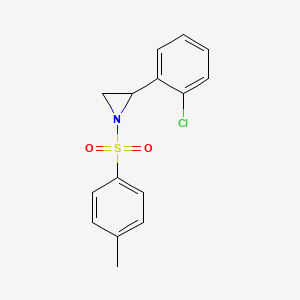
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
